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Compound of Interest

Compound Name: Di-tert-butyl azodicarboxylate

Cat. No.: B053519 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

and infrared (IR) spectroscopic data for di-tert-butyl azodicarboxylate (DBAD). Designed for

researchers, scientists, and professionals in drug development, this document presents a

comprehensive analysis of the compound's spectral characteristics, supported by detailed

experimental protocols and data visualizations.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR

spectroscopy for di-tert-butyl azodicarboxylate.

¹H Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ)
ppm

Multiplicity Solvent Assignment

1.51 Singlet CDCl₃
tert-butyl protons

(18H)

¹³C Nuclear Magnetic Resonance (NMR) Data
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Chemical Shift (δ) ppm Solvent Assignment

159.4 CDCl₃ Carbonyl Carbon (C=O)

87.0 CDCl₃ Quaternary Carbon (C(CH₃)₃)

27.9 CDCl₃ Methyl Carbon (-CH₃)

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Functional Group Assignment

~2980 C-H stretch (alkane)

~1760 C=O stretch (ester)

~1370 C-H bend (tert-butyl)

~1160 C-O stretch (ester)

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below to

ensure reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of di-tert-butyl azodicarboxylate (approximately 10-20 mg) is

dissolved in deuterated chloroform (CDCl₃, approximately 0.7 mL). The solution is then filtered

through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any

particulate matter.

Instrument Parameters:

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

Solvent: CDCl₃

¹H NMR: Standard proton NMR experiments are conducted. The chemical shifts are

referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
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¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired. The chemical shifts are

referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of solid di-tert-butyl azodicarboxylate is placed directly

onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is

applied to ensure good contact between the sample and the crystal. Alternatively, a thin film of

the sample can be prepared between two potassium bromide (KBr) plates.

Instrument Parameters:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

Mode: Attenuated Total Reflectance (ATR) or Transmission.

Scan Range: Typically 4000-400 cm⁻¹.

Data Acquisition: A background spectrum of the clean ATR crystal or KBr plates is recorded

and subsequently subtracted from the sample spectrum.

Visualization of Experimental Workflow
The logical flow of spectroscopic analysis, from sample preparation to data interpretation, is

illustrated in the following diagram.
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Sample Preparation

Data Acquisition

Data Analysis & Interpretation
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Spectroscopic Analysis Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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